cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid
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Overview
Description
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: is a synthetic organic compound with the molecular formula C10H16FN3O4. This compound is characterized by the presence of a fluoroethyl group, a nitrosoureido group, and a cyclohexanecarboxylic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid derivative. The key steps include:
Formation of the Cyclohexanecarboxylic Acid Derivative: This step involves the reaction of cyclohexanone with a suitable reagent to introduce the carboxylic acid group.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction using a fluoroethyl halide.
Formation of the Nitrosoureido Group: This step involves the reaction of the intermediate compound with nitrosourea under controlled conditions to form the nitrosoureido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoroethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitrosoureido group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluoroethyl group.
Reduction: Reduced forms of the nitrosoureido group, such as amines.
Substitution: Substituted derivatives at the fluoroethyl group.
Scientific Research Applications
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosoureido group is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
trans-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: Similar structure but different stereochemistry.
4-(3-(2-Fluoroethyl)-3-nitrosoureido)benzoic acid: Similar functional groups but different core structure.
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The cis configuration also plays a crucial role in its interaction with molecular targets, influencing its efficacy and specificity.
Properties
CAS No. |
61137-62-0 |
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Molecular Formula |
C10H16FN3O4 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
InChI Key |
YTWIKXYJTKQLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
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